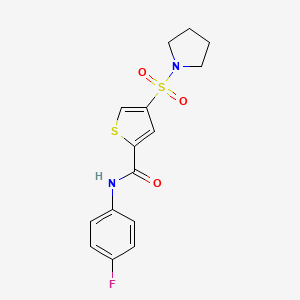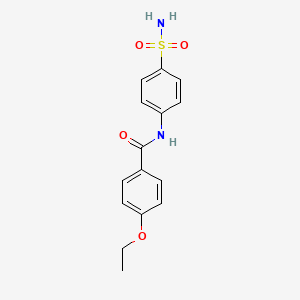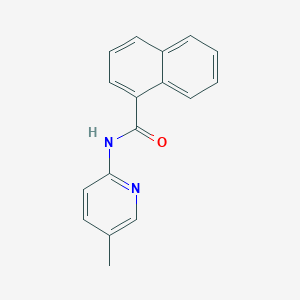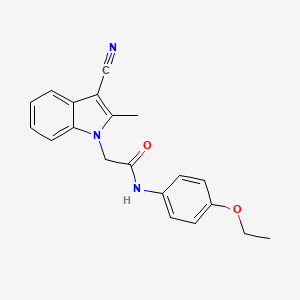
N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C19H24N2O6S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.10757884 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fuel Cell Applications
A significant area of application for fluorenyl-based sulfonated polymers is in fuel cells, specifically as materials for proton exchange membranes (PEMs). These membranes are crucial for fuel cell operation, as they allow protons to pass through while blocking electrons, facilitating the electrochemical reaction that generates electricity. The sulfonated poly(arylene ether sulfone)s block copolymers, containing fluorenyl groups, exhibit proton conductivities comparable to or higher than that of perfluorinated ionomer membranes like Nafion. Their synthesis involves sulfonation processes that introduce sulfonic acid groups, enhancing their water uptake and proton conductivity, crucial for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009).
Polymer Electrolytes for Fuel Cells
Another application is the development of sulfonated polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid for use as polymer electrolytes in fuel cells. These materials demonstrate high proton conductivities under various humidity conditions, making them competitive alternatives to traditional Nafion membranes. The synthesis of these polyimides involves direct sulfonation, which introduces sulfonic acid groups essential for proton transport (Guo et al., 2002).
Advanced Materials for Membrane Technology
Fluorene-based sulfonated poly(ether sulfone) copolymers have also been developed for advanced membrane technologies, showcasing high proton conductivity and low methanol permeability. These materials are synthesized through a series of polymerization and sulfonation reactions, resulting in membranes with excellent properties for polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). The presence of fluorenyl groups and sulfonated side chains contributes to their enhanced performance (Wang et al., 2011).
Enhancing Proton Exchange Membrane Properties
Research has also been conducted on novel sulfonated co-poly(ether imide)s containing fluorenyl and hydroxyl groups, aiming to enhance proton exchange membrane properties for microbial fuel cell applications. These membranes exhibit superior performance, including high thermal, mechanical, and hydrolytic stability, alongside impressive proton conductivity and microbial fuel cell performance. The introduction of fluorenyl groups alongside sulfonation significantly contributes to these improved characteristics (Kumar et al., 2018).
Propiedades
IUPAC Name |
2-N,7-N-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c22-9-1-7-20-28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21-8-2-10-23/h3-6,12-13,20-23H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWVYDXEYQXJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCO)C3=C1C=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)



![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

